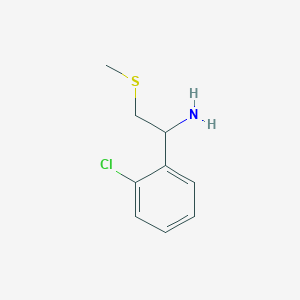
1-(2-Chlorophenyl)-2-methylsulfanylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine and related compounds involves several key reactions. For example, 2-Chloro-5-methylthiophene, a similar compound, can be synthesized through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a product in 73.96% yield (Zhangqi Yang, 2010). This type of reaction could potentially be adapted for the synthesis of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Chlorophenyl)-2-methylsulfanylethanamine has been studied using various techniques. For instance, the structures of chloro(triphenylmethyl)sulfanes were determined, revealing details about their molecular conformation and decomposition pathways, which may provide insights into the structural characteristics of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine (C. R. Williams et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl compounds can lead to various products, depending on the conditions and reactants used. For example, the enzyme-catalyzed reactions of certain chlorophenyl compounds have been studied to understand their interactions and inhibitory properties (K. Tipton et al., 1983). These findings can be relevant when considering the chemical behavior of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine.
Physical Properties Analysis
The physical properties of chlorophenyl compounds, such as their melting points, solubility, and crystal structure, are essential for their practical applications. For instance, the crystal structure of 1,2‐Bis[4‐(4‐chlorophenyl)‐1,3‐thiazol‐2‐yl]disulfane was determined, providing valuable information about its solid-state characteristics (J. Hartung et al., 2005). Such data can help in understanding the physical properties of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine.
Chemical Properties Analysis
The chemical properties of compounds like 1-(2-Chlorophenyl)-2-methylsulfanylethanamine, including reactivity, stability, and interaction with other chemicals, are crucial for their application in synthesis and industry. Studies on related compounds can provide insights into these properties. For example, the synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes offered information on their reactivity and potential chemical applications (V. Nikonova et al., 2018).
Applications De Recherche Scientifique
Environmental Impact and Toxicology
Chlorophenols, including compounds related to 1-(2-Chlorophenyl)-2-methylsulfanylethanamine, are noted for their moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment can become moderate to high depending on conditions, with a notable impact on aquatic ecosystems. They are generally associated with strong organoleptic effects, indicating a significant environmental footprint (Krijgsheld & Gen, 1986). Similarly, the isomeric composition of organic pollutants like DDT, which shares structural similarities with chlorophenyl compounds, undergoes significant environmental shifts, influencing the persistence and bioaccumulation of these chemicals in ecosystems (Ricking & Schwarzbauer, 2012).
Toxicity Mechanisms in Aquatic Life
The toxic effects of chlorophenols on fish highlight the acute and chronic impacts of such compounds, which include oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenic effects through both direct and indirect mechanisms involving metabolic products (Ge et al., 2017). This comprehensive understanding of toxicity mechanisms underscores the broader ecological and health implications of chlorophenol pollution.
Degradation and Removal Techniques
The degradation of chlorinated phenols, including those related to 1-(2-Chlorophenyl)-2-methylsulfanylethanamine, through methods involving zero valent iron and bimetallic systems, presents a promising avenue for mitigating environmental impact. These methods offer efficient pathways for the dechlorination of chlorophenols, highlighting the potential for remediation technologies to address pollution from such compounds (Gunawardana, Singhal, & Swedlund, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-methylsulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSACFFAABWTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-methylsulfanylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

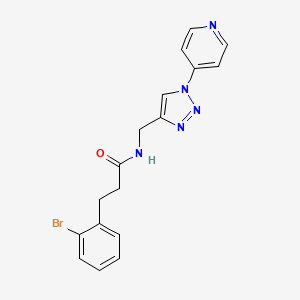
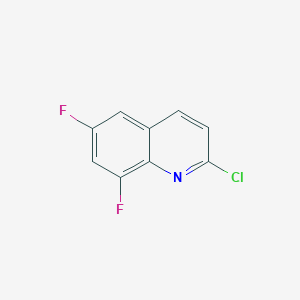

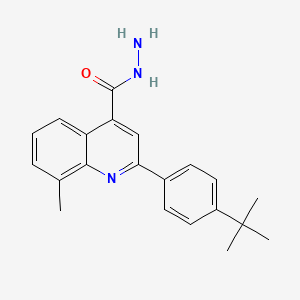
![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
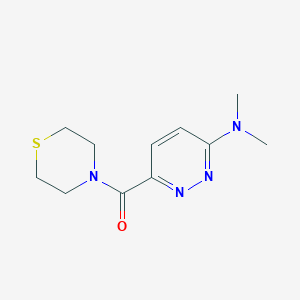
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)
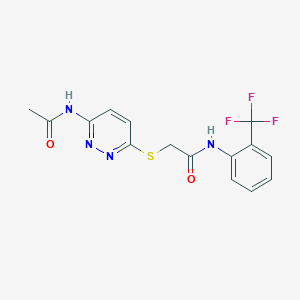
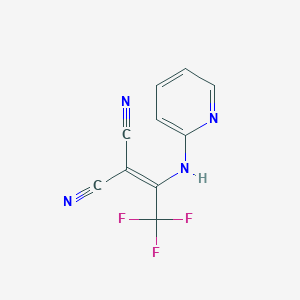
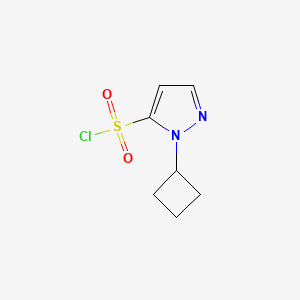
![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)